Multiple synthetic routes exist for 5-Methyl-3(2H)-pyridazinone and its derivatives. One approach involves a chiral pool method starting with (R)-2-chloropropionyl chloride. This method offers high optical yields and involves four steps, culminating in a (R)-4,5-dihydro-5-methylpyridazin-3(2H)-one derivative. This particular derivative exhibits potent phosphodiesterase inhibitory activity [].
Another method focuses on the synthesis of Levosimendan, a drug containing the 5-methyl-3(2H)-pyridazinone moiety. This improved synthesis utilizes N-[4-(2-chloropropanoyl)phenyl]acetamide as the starting material. The process involves condensation, decarboxylation, and cyclization reactions. The key intermediate, 6-(4-aminophenyl)-4,5-dihydro pyridazine-5-methyl-3(2H)-pyridazinone, is achieved with a yield exceeding 93% and an optical purity greater than 99.5%. Subsequent diazotization and condensation reactions yield Levosimendan with high purity and a yield of 82.6% [].
Molecular Structure Analysis
While specific structural data for 5-Methyl-3(2H)-pyridazinone wasn't directly available in the provided papers, insights can be drawn from related derivatives. The crystal and molecular structures of 11 different 6-substituted pyridazinone derivatives, including 5-methyl-3(2H)-pyridazinone derivatives, have been studied []. These studies aimed to understand the relationship between cardiovascular properties and molecular structure. This information suggests that the 5-methyl group and other substituents on the pyridazinone ring can significantly influence the molecule's overall structure and, consequently, its biological activity.
Mechanism of Action
For instance, UD-CG 212 Cl, a metabolite of the drug Pimobendan (containing the 5-Methyl-3(2H)-pyridazinone structure), demonstrates a positive inotropic effect on cardiac muscle [, ]. This effect is attributed to an increase in myofibrillar Ca2+ sensitivity, meaning the heart muscle becomes more sensitive to calcium ions, leading to stronger contractions. Interestingly, this calcium-sensitizing effect is diminished under acidic conditions [].
Another derivative, LU 23051, exhibits strong inhibition of platelet aggregation, a crucial process in blood clotting []. This effect is observed both in vitro and in vivo, suggesting potential applications in preventing thrombosis.
Applications
The primary application of 5-Methyl-3(2H)-pyridazinone lies in its use as a building block for synthesizing various biologically active compounds. Many derivatives have shown promise in cardiovascular research, specifically as potential cardiotonic agents [, ].
Cardiovascular Research:
Positive Inotropic Agents: Derivatives like Pimobendan and its metabolite UD-CG 212 Cl exhibit positive inotropic effects, enhancing the heart's contraction strength [, , ].
Vasodilators: Some derivatives demonstrate vasodilatory properties, relaxing blood vessels and potentially aiding in conditions like hypertension [, ].
Antiplatelet Agents: Derivatives like LU 23051 show potential as antiplatelet agents, inhibiting platelet aggregation and potentially preventing thrombosis [].
Future Directions
Structure-Activity Relationship Studies: Further research exploring the structure-activity relationship of 5-Methyl-3(2H)-pyridazinone derivatives is crucial. Understanding how different substituents affect the molecule's activity can lead to designing compounds with enhanced efficacy and specificity [].
Mechanism of Action Elucidation: Investigating the precise mechanisms of action of different derivatives, particularly those with promising cardiovascular effects, is essential. This knowledge can guide further optimization and development of more effective therapies [, ].
Clinical Trial Development: Promising derivatives like Pimobedan and its metabolite warrant further investigation through well-designed clinical trials. This will help determine their safety, efficacy, and potential therapeutic applications in humans [, ].
Related Compounds
6-Phenyl-3(2H)-pyridazinone-acetic acid
Compound Description: 6-Phenyl-3(2H)-pyridazinone-acetic acid is a pyridazinone derivative investigated for its cardiovascular properties. [] The crystal and molecular structures of this compound, along with other pyridazinone derivatives, were studied to understand the relationship between their molecular structures and their effects on the cardiovascular system. []
Relevance: This compound shares the core pyridazinone structure with 5-Methyl-3(2H)-pyridazinone but differs by the presence of a phenyl group at the 6-position and an acetic acid substituent on the pyridazinone ring. This structural variation likely contributes to the distinct cardiovascular properties observed. []
6-(4-Aminophenyl)-3(2H)-pyridazinone
Compound Description: This compound is a pyridazinone derivative included in a study focusing on the relationship between molecular structure and cardiovascular properties. []
Relevance: 6-(4-Aminophenyl)-3(2H)-pyridazinone shares the core pyridazinone structure with 5-Methyl-3(2H)-pyridazinone. The key structural difference lies in the 4-aminophenyl group at the 6-position of the pyridazinone ring, which may contribute to specific cardiovascular activities. []
6-(4-Aminophenyl)-5-methyl-3(2H)-pyridazinone
Compound Description: This compound is a pyridazinone derivative investigated for its cardiovascular properties alongside other structurally similar compounds. []
Relevance: This compound exhibits high structural similarity to 5-Methyl-3(2H)-pyridazinone. The primary difference is the presence of a 4-aminophenyl group at the 6-position of the pyridazinone ring. This structural modification likely influences the compound's cardiovascular effects compared to 5-Methyl-3(2H)-pyridazinone. []
6-(4-Acetamidophenyl)-3(2H)-pyridazinone
Compound Description: 6-(4-Acetamidophenyl)-3(2H)-pyridazinone is another pyridazinone derivative examined in a study investigating the relationship between molecular structure and cardiovascular properties of various pyridazinone derivatives. []
Relevance: This compound shares the core pyridazinone structure with 5-Methyl-3(2H)-pyridazinone, with the addition of a 4-acetamidophenyl group at the 6-position. This structural variation likely contributes to specific cardiovascular activities. []
Compound Description: This pyridazinone derivative was part of a study aiming to correlate molecular structure with cardiovascular activities. []
6-(2-Aminophenyl)-3(2H)-pyridazinone
Compound Description: Included in the same study focusing on the structure-activity relationship of pyridazinones in the context of cardiovascular effects, this compound is a structural analog of previously described derivatives. []
Relevance: Similar to other compounds in this list, 6-(2-Aminophenyl)-3(2H)-pyridazinone retains the core pyridazinone structure of 5-Methyl-3(2H)-pyridazinone but features a 2-aminophenyl group at the 6-position. This variation likely influences its interaction with biological targets and consequently its cardiovascular properties compared to 5-Methyl-3(2H)-pyridazinone. []
6-Phenyl-3(2H)-pyrazinone
Compound Description: This compound is a pyrazinone derivative investigated for its cardiovascular properties, studied alongside structurally related pyridazinones. []
Relevance: Though structurally similar to 5-Methyl-3(2H)-pyridazinone, this compound incorporates a pyrazinone ring instead of a pyridazinone ring. This difference in the core heterocycle is likely to significantly alter its pharmacological profile compared to 5-Methyl-3(2H)-pyridazinone. []
6-(4-Aminophenyl)-4,5-dihydro-3(2H)-pyridazinone
Compound Description: This compound is a pyridazinone derivative investigated for its cardiovascular properties and included in a study focusing on the relationship between structure and activity within this class of compounds. []
Relevance: 6-(4-Aminophenyl)-4,5-dihydro-3(2H)-pyridazinone shares the core 4,5-dihydro-3(2H)-pyridazinone structure with 5-Methyl-3(2H)-pyridazinone. The presence of a 4-aminophenyl group at the 6-position represents a key structural difference that potentially impacts its biological activity compared to the target compound. []
Compound Description: This compound is a chiral pyridazinone derivative. Its absolute configuration was determined as part of a study investigating the relationship between the structure and cardiovascular properties of pyridazinone derivatives. []
Relevance: This compound exhibits high structural similarity to 5-Methyl-3(2H)-pyridazinone, possessing both the core pyridazinone structure and the 5-methyl substituent. The key difference lies in the presence of a [4-(3-bromopropionamido)phenyl] group at the 6-position and the defined chirality. These modifications likely influence its interactions with biological targets and its resulting cardiovascular effects compared to 5-Methyl-3(2H)-pyridazinone. []
Compound Description: This chiral pyridazinone derivative, obtained as a specific salt form with defined stoichiometry, was investigated for its cardiovascular properties. []
Relevance: This compound is structurally very similar to 5-Methyl-3(2H)-pyridazinone. The primary difference lies in the presence of a 4-ammoniophenyl group at the 6-position and its defined chirality. These structural features may alter its pharmacological profile compared to 5-Methyl-3(2H)-pyridazinone. []
4,5-Dihydro-6-methyl-3(2H)-pyridazinone
Compound Description: This compound is a simple pyridazinone derivative studied for its cardiovascular properties alongside more complex analogs. []
Relevance: This compound is closely related to 5-Methyl-3(2H)-pyridazinone. The key difference is the position of the methyl group, which is located at the 6-position instead of the 5-position on the pyridazinone ring. This seemingly minor change in the substitution pattern could potentially lead to differences in their biological activities. []
Compound Description: UD-CG 212 Cl, a metabolite of the cardiotonic drug pimobendan, exhibits a positive inotropic effect, partly due to increased myofibrillar Ca2+ sensitivity. [] This effect is exerted via crosstalk with a signal transduction pathway involving cAMP. [] Notably, the compound's positive inotropic effect is diminished under acidotic conditions due to a decrease in its Ca2+-sensitizing effect. []
Relevance: This compound shares the core structure of 5-Methyl-3(2H)-pyridazinone with an added complex substituent at the 6-position. The presence of this substituent, [2-(4-hydroxyphenyl)-1H-benzimidazole-5-yl], significantly impacts its biological activity, making it a potent cardiotonic agent. [, ]
Compound Description: Pimobendan is a benzimidazole-substituted pyridazinone known for its potent positive inotropic and vasodilator properties. [] It acts as a calcium sensitizer by increasing the sensitivity of cardiac myofilaments to calcium ions. [] The compound also exhibits phosphodiesterase inhibitory activity. []
Compound Description: Sulmazole is a benzimidazole derivative that enhances cardiac contractility while reducing afterload and slightly increasing heart rate. [] Similar to pimobendan, it exerts its positive inotropic effect by increasing the calcium sensitivity of myofilaments. []
Relevance: While not a direct analog of 5-Methyl-3(2H)-pyridazinone, sulmazole is grouped with pimobendan in its mechanism of action and pharmacological effects, particularly its positive inotropic action attributed to calcium sensitization. [] This suggests that the benzimidazole moiety plays a crucial role in this particular mechanism of action, a feature absent in 5-Methyl-3(2H)-pyridazinone. []
(R)-4,5-dihydro-5-methylpyridazin-3(2H)-one derivative bearing a pyrazolopyridine ring
Compound Description: This chiral pyridazinone derivative, synthesized using a chiral pool method, demonstrates potent phosphodiesterase inhibitory activity. []
Relevance: This compound shares the 4,5-dihydro-5-methylpyridazin-3(2H)-one core structure with 5-Methyl-3(2H)-pyridazinone. The key difference lies in the undefined substitution at the 6-position, where a pyrazolopyridine ring is present. This substitution likely imparts specific pharmacological properties, particularly its phosphodiesterase inhibitory activity, which differentiates it from 5-Methyl-3(2H)-pyridazinone. []
Compound Description: LU 23051 is a potent inhibitor of platelet aggregation both in vitro and in vivo. It acts by inhibiting ADP and collagen-induced aggregation in various species. [] Additionally, it exhibits vasodilatory effects, particularly in coronary vessels. []
Relevance: This compound shares the core 4,5-dihydro-5-methyl-3(2H)-pyridazinone structure with 5-Methyl-3(2H)-pyridazinone. The key structural difference lies in the presence of a [p-(2-(chloropropionylamino)phenyl] substituent at the 6-position. This modification is likely responsible for its distinct pharmacological properties, including its antiplatelet and vasodilatory effects, which are not observed with 5-Methyl-3(2H)-pyridazinone. []
Compound Description: CI-930 is a phosphodiesterase III inhibitor that exhibits a broad spectrum of anti-platelet activity. [] It inhibits platelet aggregation induced by various agonists, including AA, U-46619, ADP, collagen, and PAF. [] Additionally, CI-930 increases cAMP levels in platelets and selectively inhibits TXA2 synthesis. []
4-Methylpyridazin-3(2H)-one
Compound Description: 4-Methylpyridazin-3(2H)-one is a simple pyridazinone derivative whose structure was determined in a study focusing on the structural characteristics of pyridazinones. []
Relevance: This compound is an isomer of 5-Methyl-3(2H)-pyridazinone, with the methyl group located at the 4-position of the pyridazinone ring instead of the 5-position. This subtle difference in substitution pattern can potentially lead to different physicochemical properties and biological activities. []
5-Methylpyridazin-3(2H)-one monohydrate
Compound Description: This compound, a hydrated form of 5-methylpyridazin-3(2H)-one, was structurally characterized to understand its hydrogen bonding interactions. []
Relevance: This compound is a hydrate form of the target compound, 5-Methyl-3(2H)-pyridazinone, and possesses the same core structure. The presence of a water molecule in the crystal lattice can influence its physicochemical properties, such as solubility and stability. []
6-Methylpyridazin-3(2H)-one monohydrate
Compound Description: 6-Methylpyridazin-3(2H)-one monohydrate is a simple pyridazinone derivative, existing as a monohydrate, which has been structurally characterized, including its hydrogen bonding patterns. []
Relevance: This compound is an isomer of 5-Methyl-3(2H)-pyridazinone, with the methyl group at the 6-position of the pyridazinone ring. This seemingly minor difference in the position of the methyl group could lead to significant differences in their physicochemical properties and biological activities. []
2-(p-Tolyl)pyridazin-3(2H)-one
Compound Description: 2-(p-Tolyl)pyridazin-3(2H)-one is a pyridazinone derivative whose structure was elucidated as part of a study investigating the structural characteristics of simple pyridazinones. []
Compound Description: This compound, a substituted 6-phenyldihydro-3(2H)-pyridazinone derivative, demonstrates notable cardiovascular activity, particularly as an antianginal and antihypertensive agent. []
Relevance: This compound shares the core structure of 5-Methyl-3(2H)-pyridazinone and includes a complex substituent, [3-nitro-4-(1-piperadinyl)-phenyl], at the 6-position. This substitution is likely responsible for its potent cardiovascular effects, making it a promising candidate for treating heart and circulatory diseases, unlike the simpler 5-Methyl-3(2H)-pyridazinone. []
Levosimendan
Compound Description: Levosimendan is a cardiovascular drug primarily used to treat acutely decompensated heart failure. [] It acts as a calcium sensitizer, increasing the sensitivity of the heart muscle to calcium, leading to stronger contractions. []
Relevance: While the specific structure of Levosimendan is not fully detailed in the provided abstracts, its synthesis involves 6-(4-aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone as a key intermediate. [] This suggests that Levosimendan likely shares structural similarities with 5-Methyl-3(2H)-pyridazinone, particularly the 4,5-dihydro-5-methyl-3(2H)-pyridazinone core. The specific modifications and additions to this core structure in Levosimendan are responsible for its potent cardiotonic properties, distinguishing it from the simpler 5-Methyl-3(2H)-pyridazinone. []
Compound Description: This racemic compound, KF15232, displays potent cardiotonic activity through a strong myofibrillar Ca2+-sensitizing effect. [] Further separation into its enantiomers revealed that the (-)-enantiomer exhibits greater potency in cardiotonic effects and inhibitory activities against PDE III and V compared to the (+)-enantiomer. []
Relevance: This compound shares the 4,5-dihydro-5-methyl-3(2H)-pyridazinone core with 5-Methyl-3(2H)-pyridazinone. The significant difference lies in the presence of a (4-(benzylamino)-7-quinazolinyl) group at the 6-position. This bulky and complex substituent is likely responsible for its pronounced cardiotonic activity, specifically its Ca2+-sensitizing effect, a property not observed with 5-Methyl-3(2H)-pyridazinone. []
Compound Description: TZC-5665 is a novel pyridazinone derivative that exhibits negative chronotropic and inotropic effects. [] It also acts as a non-selective beta-adrenoceptor blocker and a potent inhibitor of phosphodiesterase (PDE) III. [] Its main metabolite in humans, M-2, displays a potent positive inotropic effect and a slight positive chronotropic effect. []
Compound Description: SM Ⅱ4 displays potent, broad-spectrum inhibition of platelet aggregation in vitro. [] It increases cAMP content in platelets, which is thought to be the primary mechanism behind its anti-aggregating effect. []
Relevance: SM Ⅱ4 shares the core 4,5-dihydro-5-methyl-3(2H)-pyridazinone structure with 5-Methyl-3(2H)-pyridazinone. The presence of a [(phenylacetyl-piperazine)phenyl] substituent at the 6-position differentiates it structurally and functionally from 5-Methyl-3(2H)-pyridazinone, leading to its potent antiplatelet aggregation properties. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Dipropylamine appears as a clear colorless liquid with an ammonia-like odor. Flash point 30°F. Less dense than water. Vapors heavier than air. Toxic oxides of nitrogen produced during combustion.
Diethyl methylmalonate reacts with 2-cyclohexenone under abnormal Michael conditions form 2-(3-oxocyclohexyl)-2-cyclohexenone. It causes the alkylation of poly(chloromethylstyrene) during pahse transfer catalysis.
7-methylquinoline has been bioassayed as tumor initiator on the skin of Sencar mice. 7-methylquinoline appears as clear yellow liquid or oil. (NTP, 1992)
9,10-Dihydroanthracene causes the transfer hydrogenation of C60 and C70 in the presence of [7H]benzanthrene catalyst. It was oxidatively aromatized to the corresponding anthracene in the presence of molecular oxygen as an oxidant and activated carbon as a promoter in xylene.
Methyl 4-bromobenzoate is a para-substituted aryl bromide. Molecules of methyl 4-bromobenzoate are almost planar. The compound is isostructural with methyl 4-iodobenzoate. The Zeeman effect on the N.Q.R. (nuclear quadrupole resonance) of methyl 4-bromobenzoate on single crystals, has been investigated by the ′geometric method′.